molecular formula C6H8ClNOS B3120156 5-Chloro-2-isopropylisothiazol-3(2H)-one CAS No. 260370-55-6

5-Chloro-2-isopropylisothiazol-3(2H)-one

Cat. No.: B3120156
CAS No.: 260370-55-6
M. Wt: 177.65 g/mol
InChI Key: PZDFSQVFKYPVDV-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylisothiazol-3(2H)-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are commonly used as preservatives in various industrial and consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropylisothiazol-3(2H)-one typically involves the chlorination of 2-isopropylisothiazol-3(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2-isopropylisothiazol-3(2H)-one has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Utilized as a preservative in products such as paints, adhesives, and personal care items to prevent microbial contamination.

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-isopropylisothiazol-3(2H)-one is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in microbial growth and reproduction, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Methylisothiazol-3(2H)-one: Another isothiazolinone compound with similar antimicrobial properties.

    5-Chloro-2-methylisothiazol-3(2H)-one: A closely related compound with a chlorine atom at the 5-position and a methyl group at the 2-position.

Uniqueness

5-Chloro-2-isopropylisothiazol-3(2H)-one is unique due to the presence of the isopropyl group at the 2-position, which may influence its chemical reactivity and antimicrobial efficacy compared to other isothiazolinones.

Properties

IUPAC Name

5-chloro-2-propan-2-yl-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-4(2)8-6(9)3-5(7)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFSQVFKYPVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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